N-Formylmethionylleucylphenylalanyllysine

概要

説明

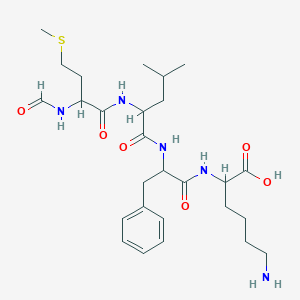

N-Formylmethionylleucylphenylalanyllysine is a synthetic peptide composed of the amino acids methionine, leucine, phenylalanine, and lysine, with a formyl group attached to the methionine residue. This compound is known for its role in initiating protein synthesis in bacteria and mitochondria, where it is recognized by the ribosome as the starting amino acid for protein translation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Formylmethionylleucylphenylalanyllysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formylation of the methionine residue is achieved by treating the peptide with formic acid or formyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence .

化学反応の分析

Types of Reactions

N-Formylmethionylleucylphenylalanyllysine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Formyl group substitution can be achieved using nucleophiles under basic conditions.

Major Products

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted peptides depending on the nucleophile used.

科学的研究の応用

N-Formylmethionylleucylphenylalanyllysine has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Plays a crucial role in studying protein synthesis and ribosomal function.

Medicine: Investigated for its potential in developing antimicrobial agents and understanding immune responses.

Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

作用機序

N-Formylmethionylleucylphenylalanyllysine exerts its effects by mimicking the natural formylmethionine used in bacterial protein synthesis. It binds to the ribosome and initiates the translation process by positioning itself in the P-site of the ribosome. This positioning allows for the subsequent addition of amino acids to the growing peptide chain. The formyl group plays a critical role in the recognition and binding of the peptide to the ribosome .

類似化合物との比較

Similar Compounds

N-Formylmethionine: A simpler form of the peptide with only the formylmethionine residue.

N-Formylmethionylleucine: A shorter peptide with methionine and leucine residues.

N-Formylmethionylleucylphenylalanine: A peptide similar to N-Formylmethionylleucylphenylalanyllysine but lacking the lysine residue

Uniqueness

This compound is unique due to its specific sequence and the presence of the lysine residue, which can influence its binding properties and biological activity. The combination of these amino acids and the formyl group makes it a valuable tool in studying protein synthesis and developing peptide-based therapeutics .

生物活性

N-Formylmethionylleucylphenylalanyllysine (fMLP-Lys) is a synthetic peptide that has garnered attention due to its biological activity, particularly in the context of immune response and neutrophil activation. This article delves into the compound's biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to illustrate its effects.

Overview of this compound

This compound is a formylated tripeptide that mimics natural peptides involved in immune responses. It is structurally related to the well-known formyl peptide fMLP (N-formylmethionyl-leucyl-phenylalanine), which is known for its role in chemotaxis and activation of neutrophils.

Immune Response Modulation

Research has shown that fMLP-Lys can influence various aspects of neutrophil function:

- Chemotaxis : Studies indicate that while fMLP-Lys does not enhance chemotaxis significantly, it can still provoke other immune responses in neutrophils .

- Superoxide Production : The compound has been shown to stimulate superoxide anion production, a critical component of the oxidative burst that occurs during the immune response. This effect appears to be dependent on the specific amino acid residues present in the peptide .

The biological activity of fMLP-Lys is primarily mediated through its interaction with formyl peptide receptors (FPRs) on neutrophils. Binding to these receptors triggers intracellular signaling pathways that lead to:

- Lysosomal Enzyme Release : fMLP-Lys can induce the release of lysosomal enzymes, which are essential for microbial killing and inflammation .

- Calcium Mobilization : The compound has been implicated in intracellular calcium mobilization, which plays a vital role in various cellular functions including degranulation and phagocytosis .

Data Table: Biological Effects of fMLP-Lys

Case Study 1: Neutrophil Activation by fMLP-Lys

A study investigated the effects of fMLP-Lys on human neutrophils, focusing on superoxide production and enzyme release. The results indicated that:

- Neutrophils exposed to fMLP-Lys exhibited a significant increase in superoxide production compared to control groups.

- The study also noted the importance of specific residues in the peptide structure, which influenced the degree of activation observed.

This case study highlights the potential application of fMLP-Lys in understanding neutrophil behavior during immune responses.

Case Study 2: Comparative Analysis with Other Formyl Peptides

In another research effort, fMLP-Lys was compared with other formylated peptides regarding their ability to activate neutrophils. The findings revealed:

- While fMLP-Lys showed moderate activation levels, other peptides exhibited stronger effects on chemotaxis and enzyme release.

- This comparative analysis underscores the variability in biological activity among different formylated peptides and suggests avenues for further research into optimizing peptide design for therapeutic applications.

特性

IUPAC Name |

6-amino-2-[[2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-24(34)20(29-17-33)12-14-39-3)25(35)32-23(16-19-9-5-4-6-10-19)26(36)30-21(27(37)38)11-7-8-13-28/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,33)(H,30,36)(H,31,34)(H,32,35)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERILMBTPCSYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562404 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104180-18-9 | |

| Record name | N-Formylmethionylleucylphenylalanyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。